4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a pyrazole derivative, characterized by the presence of a chloro group at the 4th position, an ethyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Many pyrazole derivatives have been found to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which are likely the result of their interactions with various cellular targets .
Action Environment
The action of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde can be influenced by various environmental factors. For instance, its stability might be affected by temperature, pH, and the presence of other chemicals . It’s also important to note that this compound should be stored under inert gas (nitrogen or argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis, starting from commercially available precursors and using standard organic chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-chloro-1-ethyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
- 4-chloro-1-ethyl-1H-pyrazole-3-methanol
Uniqueness
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyrazole ring, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile scaffold for the synthesis of various derivatives with potential biological and industrial applications.
Properties
IUPAC Name |
4-chloro-1-ethylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXOJJRIMZRRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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